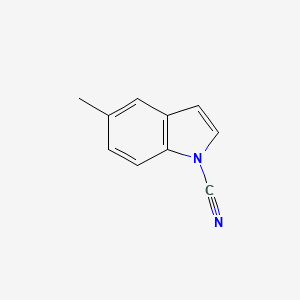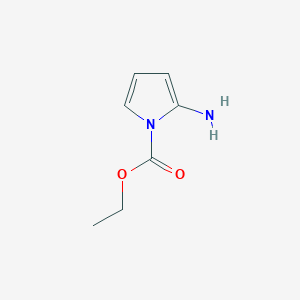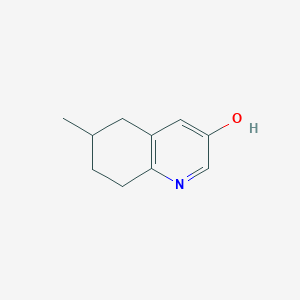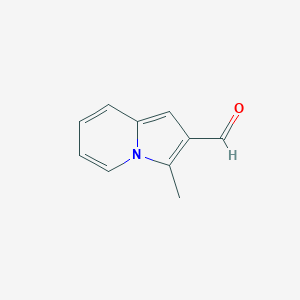![molecular formula C9H16O2 B11920594 3,9-Dioxaspiro[5.5]undecane CAS No. 180-47-2](/img/structure/B11920594.png)
3,9-Dioxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro[5.5]undecane skeleton. This compound is of significant interest due to its intriguing conformational and stereochemical properties, which make it a valuable subject for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,3-dioxane derivatives, which are reacted with ketones in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反応の分析
Types of Reactions
3,9-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in more saturated spirocyclic compounds .
科学的研究の応用
3,9-Dioxaspiro[5.5]undecane has a wide range of applications in scientific research:
作用機序
The mechanism by which 3,9-Dioxaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3,9-Diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen, resulting in different chemical properties and biological activities.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with distinct stereochemical properties.
Uniqueness
3,9-Dioxaspiro[5.5]undecane is unique due to its specific arrangement of oxygen atoms within the spirocyclic framework, which imparts distinct stereochemical and conformational properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
180-47-2 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3,9-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h1-8H2 |
InChIキー |
SCLYXAQXEWLFNE-UHFFFAOYSA-N |
正規SMILES |
C1COCCC12CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)





![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)

